Dyrk1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

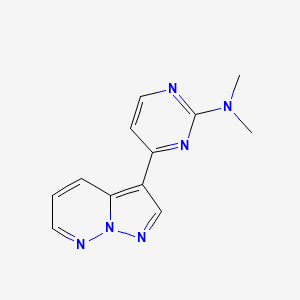

N,N-dimethyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6/c1-17(2)12-13-7-5-10(16-12)9-8-15-18-11(9)4-3-6-14-18/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLBFWBMAWIBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)C2=C3C=CC=NN3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Dyrk1-IN-1

Introduction

This compound, also known as DYRK1A Inhibitor Compound 11, is a potent and selective small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction. Its dysregulation has been implicated in several pathological conditions, most notably Down syndrome and neurodegenerative diseases such as Alzheimer's disease. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of ATP binding to the active site of the DYRK1A kinase. Kinase activity is dependent on the transfer of a phosphate group from ATP to a substrate protein. This compound occupies the ATP-binding pocket, preventing the binding of ATP and thereby blocking the phosphotransferase activity of the enzyme. Evidence for this mechanism is supported by the interaction of this compound with key residues within the ATP-binding site, such as Lys188, which is essential for coordinating ATP binding. The ATP-competitive nature is a common mechanism for inhibitors of the DYRK family, including the well-characterized inhibitor harmine[1][2].

Data Presentation: Potency and Selectivity

The efficacy of this compound is characterized by its low nanomolar half-maximal inhibitory concentration (IC50) against DYRK1A. Its selectivity profile across a panel of related kinases demonstrates a significant preference for DYRK1A and its close homolog DYRK1B.

| Kinase Target | IC50 (nM) |

| DYRK1A | 0.4 |

| DYRK1B | 2.7 |

| DYRK2 | 19 |

| Clk1 | 7.1 |

| Clk2 | 9.4 |

| Clk3 | 54 |

| Cdk2 | 100 |

| GSK3β | 94 |

Data sourced from Sapphire North America.

Signaling Pathways Modulated by this compound

Inhibition of DYRK1A by this compound has significant downstream effects on various signaling pathways critical for cellular function and implicated in disease.

Tau Phosphorylation Pathway in Alzheimer's Disease

DYRK1A is known to phosphorylate the tau protein at multiple sites, a process that is hyper-activated in Alzheimer's disease, leading to the formation of neurofibrillary tangles. This compound, by inhibiting DYRK1A, reduces the phosphorylation of tau, which is a key therapeutic strategy for Alzheimer's disease.

Cell Cycle Regulation via Cyclin D1

DYRK1A acts as a negative regulator of the G1/S phase transition in the cell cycle by phosphorylating Cyclin D1 (CycD1) on Threonine 286. This phosphorylation event targets CycD1 for proteasomal degradation, thereby slowing cell cycle progression[3]. Inhibition of DYRK1A with this compound stabilizes CycD1 levels, which can promote cell cycle entry.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination (ELISA-based)

This protocol is adapted from established non-radioactive ELISA assays for DYRK1A inhibitor characterization[1].

Materials:

-

Recombinant 6xHis-tagged DYRK1A

-

Substrate (e.g., a dynamin 1a fragment)

-

96-well ELISA plates

-

Coating Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 100 mM NaCl)

-

Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

This compound serial dilutions

-

Phospho-specific primary antibody (detects phosphorylated substrate)

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Methodology:

-

Plate Coating: Coat 96-well plates with the substrate diluted in Coating Buffer overnight at 4°C.

-

Washing: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Kinase Reaction:

-

Add Kinase Reaction Buffer to each well.

-

Add serial dilutions of this compound to the appropriate wells. Include a no-inhibitor control (DMSO vehicle).

-

Add a fixed concentration of recombinant DYRK1A to all wells except for the negative control.

-

Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 100 µM).

-

Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and wash the plates.

-

Add the phospho-specific primary antibody and incubate for 1-2 hours at room temperature.

-

Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash, then add TMB substrate and incubate until color develops.

-

Add stop solution and read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Tau Phosphorylation Assay

This protocol describes a cell-based assay to measure the effect of this compound on DYRK1A-mediated tau phosphorylation[4].

Materials:

-

HEK293 cells

-

Expression vectors for human DYRK1A and human Tau (e.g., Tau441)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer

-

Phospho-specific tau antibodies (e.g., pS396, AT8 for pS202/pT205) and total tau antibody

-

Western blot reagents and equipment

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells to ~70-80% confluency.

-

Co-transfect the cells with DYRK1A and Tau expression vectors using a suitable transfection reagent. Include controls (untransfected, Tau only, DYRK1A only).

-

-

Inhibitor Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (and a DMSO vehicle control).

-

Incubate the cells for an additional 24-48 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against specific phospho-tau sites and total tau. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal to determine the relative phosphorylation level at each site.

Mandatory Visualization: Experimental Workflows

ATP-Competition Assay Workflow

To confirm the ATP-competitive mechanism of this compound, a kinase assay is performed with varying concentrations of both the inhibitor and ATP.

This compound is a highly potent and selective ATP-competitive inhibitor of DYRK1A. Its ability to modulate key signaling pathways, particularly those involved in tau phosphorylation and cell cycle control, makes it an invaluable tool for basic research and a promising lead compound for the development of therapeutics targeting neurodegenerative diseases and potentially other proliferative disorders. The experimental protocols and workflows provided herein offer a robust framework for the further characterization of this compound and other novel DYRK1A inhibitors.

References

- 1. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dyrk1-IN-1: A Technical Guide for Researchers

An In-Depth Technical Guide on the Core Applications of Dyrk1-IN-1 in Scientific Research

This compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This enzyme plays a crucial role in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, most notably neurodegenerative disorders like Alzheimer's disease and Down syndrome, as well as certain types of cancer and diabetes. As a research tool, this compound allows for the precise investigation of DYRK1A's functions and its role in pathological conditions. This guide provides a comprehensive overview of the applications of this compound in research, including its mechanism of action, experimental protocols, and its impact on key signaling pathways.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DYRK1A. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates. DYRK1A is a dual-specificity kinase, meaning it can phosphorylate both serine/threonine and tyrosine residues; however, its primary role is as a serine/threonine kinase that auto-phosphorylates a critical tyrosine residue in its activation loop to become fully active. This compound effectively blocks this catalytic activity, thereby inhibiting the diverse signaling cascades regulated by DYRK1A.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant DYRK1A inhibitors, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Potency of this compound and Other DYRK1A Inhibitors

| Compound | Target | IC50 (nM) | Kd (nM) | Reference |

| This compound | DYRK1A | 220 | 3 | |

| DYRK1B | - | 56 | ||

| Harmine | DYRK1A | - | - | |

| AnnH31 | DYRK1A | 81 | - | |

| AnnH75 | DYRK1A | - | - | |

| Dyrk1A-IN-13 | DYRK1A | 41 | - | |

| DYRK1B | 78 | - |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) | Reference |

| HEK293 | Cellular Activity | 434 | |

| HT-22 | Cytotoxicity (MTS Assay, 48h) | 58,600 | |

| - | Tau Phosphorylation | 590 |

Key Research Applications and Experimental Protocols

This compound is utilized in a variety of research applications to probe the function of DYRK1A. Below are detailed protocols for some of the most common experiments.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of this compound against DYRK1A.

Principle: The assay measures the transfer of phosphate from ATP to a specific substrate by DYRK1A in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is then quantified. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the kinase by the inhibitor.

Detailed Protocol (based on LanthaScreen™ Eu Kinase Binding Assay):

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare serial dilutions of this compound in 1X Kinase Buffer A.

-

Prepare a 3X solution of DYRK1A kinase and Europium-labeled anti-tag antibody in 1X Kinase Buffer A.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the this compound serial dilutions to the wells.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of measuring FRET between Europium (excitation ~340 nm, emission ~615 nm) and Alexa Fluor™ 647 (excitation ~650 nm, emission ~665 nm).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Viability Assay (MTS Assay)

This assay assesses the cytotoxic effects of this compound on a given cell line.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The tetrazolium salt MTS is reduced by metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for the desired treatment duration (e.g., 48 hours).

-

-

MTS Reagent Addition:

-

Prepare the MTS reagent according to the manufacturer's instructions.

-

Add 20 µL of the MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 for cytotoxicity.

-

Caption: Workflow for a cellular viability MTS assay.

Tau Phosphorylation Assay (Western Blot)

This assay is used to investigate the effect of this compound on the phosphorylation of Tau, a key protein in the pathology of Alzheimer's disease.

Principle: Cells are treated with this compound, and the total and phosphorylated levels of Tau are assessed by Western blotting. This technique separates proteins by size, which are then transferred to a membrane and probed with antibodies specific to total Tau and Tau phosphorylated at specific sites.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to ~80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-pTau Ser396) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody for total Tau and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Quantify the band intensities using image analysis software.

-

Caption: Workflow for a Tau phosphorylation Western blot.

Signaling Pathways Modulated by this compound

By inhibiting DYRK1A, this compound can modulate a wide array of signaling pathways. Understanding these pathways is critical for interpreting experimental results.

Neuronal Signaling and Neurodegeneration

DYRK1A is heavily implicated in brain development and the pathology of neurodegenerative diseases.

-

Tau Hyperphosphorylation: DYRK1A directly phosphorylates Tau protein at several sites, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. This compound reduces this hyperphosphorylation.

-

Amyloid Precursor Protein (APP) Processing: DYRK1A can phosphorylate APP, influencing its processing and the production of amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease.

-

Neuronal Proliferation and Differentiation: DYRK1A regulates the proliferation of neural progenitors and their differentiation into mature neurons. Inhibition by this compound can therefore impact neurodevelopmental processes.

Dyrk1-IN-1 Inhibitor: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease, certain cancers, and Down syndrome.[1][2][3] This serine/threonine kinase, encoded on chromosome 21, plays a crucial role in cell proliferation, differentiation, and apoptosis.[3][4] Its dysregulation is implicated in the pathology of numerous conditions, making the development of potent and selective inhibitors a key focus of modern drug discovery. This technical guide provides an in-depth overview of the discovery and development of Dyrk1-IN-1, a notable inhibitor of DYRK1A, and related compounds.

Quantitative Data: Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activity of this compound and other key DYRK1A inhibitors. This data is essential for comparing the potency and selectivity of these compounds, which are critical parameters in drug development.

| Compound | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Other Kinases IC50 (nM) | Reference |

| This compound | 220 | - | - | [4] |

| Compound 11 | 0.4 | 2.7 | DYRK2: 19, Clk1: 7.1, Clk2: 9.4, Clk3: 54, Cdk2: 100, GSK3β: 94 | [5] |

| Harmine | 33 | 166 | MAO-A inhibition is a notable off-target effect. | [6] |

| EHT 5372 | Subnanomolar | Subnanomolar | - | |

| Leucettine L41 | - | - | Dual CLK/DYRK1A inhibitor. | [5] |

| FINDY | - | - | A folding intermediate-selective inhibitor, does not inhibit the mature kinase. | [7] |

| AZ191 | 88 | 17 | DYRK2: >1870 | [6] |

| Fisetin | 149.5 | - | - | [5] |

| Quercetin | 737.9 | - | - | [5] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies used in the characterization of this compound and other DYRK1A inhibitors. For complete, step-by-step instructions, it is recommended to consult the supplementary materials of the cited publications.

DYRK1A Kinase Inhibition Assay (General Protocol)

A common method to determine the potency of DYRK1A inhibitors is through in vitro kinase assays. The ADP-Glo™ Kinase Assay is a frequently used commercial kit.

Objective: To measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.

General Steps:

-

Reaction Setup: A reaction mixture is prepared containing the DYRK1A enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a buffered solution.

-

Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent, the Kinase Detection Reagent, is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

-

Data Analysis: The luminescence is measured using a plate reader. The amount of light produced is proportional to the amount of ADP generated and, therefore, to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[8]

Synthesis of Pyrazolo[1,5-b]pyridazine Core Structure

This compound belongs to the pyrazolo[1,5-b]pyridazine class of compounds. The synthesis of this core structure is a key step in the development of these inhibitors.

Objective: To synthesize the foundational pyrazolo[1,5-b]pyridazine scaffold.

General Synthetic Strategy:

The synthesis often involves a multi-step process. A common approach includes a [3+2] cycloaddition reaction. For instance, a 1-aminopyridazinium salt can be reacted with a substituted alkyne to form the pyrazolo[1,5-b]pyridazine ring system. Further modifications can then be made to the core structure to enhance potency and selectivity.[9][10]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which DYRK1A is involved is critical for elucidating the mechanism of action of its inhibitors and their potential therapeutic effects. Graphviz diagrams are provided below to visualize these complex relationships and a typical workflow for inhibitor discovery.

Caption: Key signaling pathways modulated by DYRK1A in the cytoplasm and nucleus.

Caption: A generalized workflow for the discovery and development of DYRK1A inhibitors.

Conclusion

The discovery and development of this compound and other potent and selective DYRK1A inhibitors represent a significant advancement in the pursuit of novel therapeutics for a variety of challenging diseases. The data and methodologies presented in this guide underscore the importance of a multi-faceted approach, combining quantitative biochemical assays, detailed synthetic chemistry, and a deep understanding of the underlying biological pathways. As research in this field continues, the development of next-generation DYRK1A inhibitors with improved pharmacokinetic and pharmacodynamic profiles holds great promise for clinical applications.

References

- 1. DYRK1A in neurodegeneration and cancer: Molecular basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Selective inhibition of the kinase DYRK1A by targeting its folding process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Dyrk1-IN-1 in Neurodevelopment: A Technical Guide for Researchers

An In-depth Examination of a Selective DYRK1A Inhibitor as a Chemical Probe for Neurological Research and Drug Development

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical, dosage-sensitive regulator of neurodevelopment. Its dysregulation is implicated in several neurodevelopmental disorders, including Down syndrome and autism spectrum disorder. Dyrk1-IN-1 has emerged as a valuable chemical tool for investigating the multifaceted roles of DYRK1A. This technical guide provides an in-depth overview of this compound, including its biochemical properties, its impact on key signaling pathways in neurodevelopment, and detailed protocols for its application in relevant experimental models. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of targeting DYRK1A.

Introduction to DYRK1A and the Rationale for Inhibition

DYRK1A is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes essential for proper nervous system development. These processes include the regulation of neural progenitor proliferation and differentiation, neuronal migration, dendritogenesis, and synaptic function. The gene encoding DYRK1A is located on chromosome 21, and its overexpression in Down syndrome is strongly associated with the cognitive deficits observed in this condition. Conversely, loss-of-function mutations in DYRK1A are linked to a neurodevelopmental disorder characterized by intellectual disability, microcephaly, and autism spectrum disorder. This dosage sensitivity underscores the critical importance of tightly regulated DYRK1A activity for normal brain development.

The multifaceted role of DYRK1A makes it a compelling therapeutic target. Inhibition of DYRK1A has been proposed as a strategy to ameliorate the neurological alterations in Down syndrome and other neurodevelopmental disorders. Small molecule inhibitors, such as this compound, provide a powerful means to dissect the specific functions of DYRK1A in both healthy and pathological states, and to evaluate the potential of its therapeutic modulation.

This compound: A Selective Chemical Probe for DYRK1A

This compound is a potent and selective inhibitor of DYRK1A, making it a valuable tool for studying its biological functions.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N,N-dimethyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine |

| Molecular Formula | C₁₂H₁₂N₆ |

| Molecular Weight | 240.26 g/mol |

| CAS Number | 2814486-79-6 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Potency and Selectivity

This compound exhibits potent inhibition of DYRK1A. The following table summarizes its inhibitory activity against DYRK1A and other related kinases.

| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |

| DYRK1A | 220 | Biochemical Assay | |

| DYRK1B | - | - | - |

| GSK3β | - | - | - |

| CDK5 | - | - | - |

| MAPK1 (ERK2) | - | - | - |

Key Signaling Pathways Modulated by this compound

DYRK1A exerts its influence on neurodevelopment by phosphorylating a diverse array of substrates, thereby modulating several critical signaling pathways. Inhibition of DYRK1A with this compound can be expected to impact these pathways.

Cell Cycle Regulation

DYRK1A acts as a negative regulator of the cell cycle, promoting cell cycle exit and neuronal differentiation. It achieves this by phosphorylating key cell cycle proteins. This compound, by inhibiting DYRK1A, can be expected to promote proliferation of neural progenitors.

Figure 1: this compound's impact on the cell cycle via DYRK1A inhibition.

Neuronal Differentiation and Transcription Factor Regulation

DYRK1A influences neuronal differentiation by phosphorylating and regulating the activity of several transcription factors, including NFAT (Nuclear Factor of Activated T-cells) and CREB (cAMP response element-binding protein).

Figure 2: Modulation of transcription factors in neuronal differentiation by this compound.

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in neurodevelopmental research. These are generalized methods and may require optimization for specific cell lines or experimental conditions.

In Vitro Kinase Assay

This protocol describes a non-radioactive, ELISA-based method to determine the IC₅₀ of this compound against DYRK1A.

Figure 3: Workflow for an in vitro DYRK1A kinase inhibition assay.

Materials:

-

Recombinant human DYRK1A

-

DYRK1A substrate (e.g., Dynamin 1a fragment or a synthetic peptide)

-

This compound

-

96-well ELISA plates

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Phospho-specific primary antibody against the substrate

-

HRP-conjugated secondary

Dyrk1-IN-1 and Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Dyrk1-IN-1, a selective and ligand-efficient inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a critical kinase implicated in the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. This document details the mechanism of action of this compound, presents its quantitative effects on DYRK1A activity and tau phosphorylation, outlines the detailed experimental protocols for assessing its efficacy, and illustrates the relevant biological pathways.

Introduction to DYRK1A and Tau Pathology

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase that plays a crucial role in neurodevelopment and various cellular processes. Its gene is located on chromosome 21, and its overexpression is associated with Down syndrome. Emerging evidence has strongly linked elevated DYRK1A activity to the pathogenesis of Alzheimer's disease.

One of the key downstream targets of DYRK1A is the tau protein. DYRK1A can directly phosphorylate tau at several serine and threonine residues. This phosphorylation can "prime" tau for subsequent phosphorylation by other kinases, such as GSK-3β, leading to its hyperphosphorylation. Hyperphosphorylated tau detaches from microtubules, disrupting their stability, and aggregates to form neurofibrillary tangles (NFTs), which are a primary pathological feature of Alzheimer's disease and other tauopathies. Therefore, inhibiting DYRK1A is a promising therapeutic strategy to mitigate tau pathology.

This compound: A Selective DYRK1A Inhibitor

This compound (also known as DYRK1A Inhibitor Compound 11) is a potent and highly selective inhibitor of DYRK1A. It has been identified as a valuable chemical probe for studying the biological functions of DYRK1A and for assessing the therapeutic potential of DYRK1A inhibition. This compound exhibits excellent ligand efficiency and favorable physicochemical properties, making it a suitable candidate for further investigation in the context of neurodegenerative diseases.

Quantitative Data

The inhibitory activity of this compound against DYRK1A and its effect on tau phosphorylation have been quantified in various assays. The key data are summarized in the tables below.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Assay Type | Source |

| IC50 for DYRK1A | 220 nM | Enzymatic Phosphorylation Assay | |

| IC50 for DYRK1A | 75 nM | Enzymatic Assay | |

| IC50 for Tau Phosphorylation | 0.59 µM (590 nM) | Cell-Based Assay | |

| Cellular IC50 | 434 nM | HEK293 Cell-Based Assay |

Table 2: Kinase Selectivity of this compound

| Kinase | IC50 (nM) |

| DYRK1A | 0.4 |

| DYRK1B | 2.7 |

| DYRK2 | 19 |

| Clk1 | 7.1 |

| Clk2 | 54 |

| Clk3 | 9.4 |

| Cdk2 | 100 |

| GSK3β | 94 |

| Data from Henderson et al., 2021. |

Signaling Pathways and Mechanism of Action

The core signaling pathway involves the direct phosphorylation of tau by DYRK1A. This compound acts by competitively inhibiting the ATP-binding site of DYRK1A, thereby preventing the transfer of a phosphate group to tau.

Caption: this compound inhibits DYRK1A, preventing tau phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's effect on tau phosphorylation.

DYRK1A Enzymatic Inhibition Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the direct inhibitory effect of compounds on DYRK1A enzymatic activity.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide substrate (RRRFRPASPLRGPPK)

-

ATP

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647 tracer)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well low-volume black plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compound solutions in the assay buffer.

-

Add the diluted compounds to the wells of the 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

-

Add the DYRK1A enzyme and the DYRKtide substrate to the wells.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for DYRK1A.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (Eu-anti-tag antibody and fluorescently labeled tracer that binds to the phosphorylated substrate).

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the detection signal.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the data to determine the IC50 value.

Cellular Tau Phosphorylation Assay (HEK293 cells)

This cell-based assay quantifies the ability of this compound to inhibit DYRK1A-mediated tau phosphorylation in a cellular environment.

Materials:

-

HEK293 cells

-

Expression vectors for human Tau (e.g., Tau441) and human DYRK1A

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent

-

This compound (or other test compounds) dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies:

-

Primary antibodies against specific phospho-tau sites (e.g., pS396, AT8 for pS202/pT205)

-

Primary antibody for total tau

-

Primary antibody for a loading control (e.g., β-actin)

-

Appropriate secondary antibodies

-

-

Western blotting or ELISA reagents

Procedure:

-

Seed HEK293 cells in appropriate culture plates (e.g., 6-well or 12-well plates).

-

Co-transfect the cells with expression vectors for human Tau and DYRK1A using a suitable transfection reagent.

-

Allow the cells to express the proteins for 24-48 hours.

-

Treat the transfected cells with various concentrations of this compound (or DMSO vehicle control) for a specified duration (e.g., 24 hours).

-

Wash the cells with PBS and lyse them using a cell lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Analyze the levels of phosphorylated tau and total tau in the cell lysates using either Western blotting or a specific ELISA.

-

For Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-tau, total tau, and a loading control. Visualize the bands using an appropriate detection system.

-

For ELISA: Use a phospho-tau specific ELISA kit according to the manufacturer's instructions.

-

-

Quantify the band intensities (for Western blot) or the ELISA signal and normalize the phospho-tau signal to the total tau signal or the loading control.

-

Calculate the percent inhibition of tau phosphorylation for each this compound concentration and determine the IC50 value.

The Effect of Dyrk1-IN-1 on Cell Cycle Regulation: A Technical Guide

Abstract

The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical regulator of the cell cycle, primarily acting as a gatekeeper for the transition from quiescence (G0) to proliferation (G1/S phase). Its dysregulation is implicated in developmental disorders such as Down syndrome and in the pathology of various cancers. Dyrk1-IN-1, as a potent inhibitor of DYRK1A, provides a powerful tool for dissecting the kinase's role and presents a therapeutic avenue for diseases characterized by aberrant cell cycle control. This technical guide provides an in-depth analysis of the molecular mechanisms by which DYRK1A governs cell cycle progression and the subsequent effects of its inhibition by this compound. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction: The Role of DYRK1A in Cell Cycle Control

DYRK1A is an evolutionarily conserved serine/threonine kinase that plays a pivotal role in balancing cell proliferation and differentiation. A member of the DYRK family, it is characterized by its ability to autophosphorylate a tyrosine residue in its activation loop, which is essential for its kinase activity. Functionally, DYRK1A is predominantly viewed as a negative regulator of the cell cycle. It promotes cell cycle exit into a quiescent G0 state and extends the G1 phase duration. This function is critical during neurogenesis and is achieved by phosphorylating and thereby controlling the stability and activity of key cell cycle proteins.

The gene encoding DYRK1A is located on chromosome 21, and its overexpression due to trisomy 21 is believed to contribute significantly to the neuropathological characteristics of Down syndrome. In the context of cancer, the role of DYRK1A is complex and appears to be context-dependent, acting as both a tumor suppressor and an oncogene in different models. Its ability to regulate the quiescence-proliferation switch makes it a compelling target for therapeutic intervention.

Core Signaling Pathways Regulated by DYRK1A

DYRK1A exerts its control over the cell cycle by directly phosphorylating several key regulatory proteins. These interactions modulate protein stability, subcellular localization, and complex formation, ultimately influencing the G1/S transition.

-

Degradation of Cyclin D1: DYRK1A directly phosphorylates Cyclin D1 on Threonine 286 (Thr286). This phosphorylation event acts as a signal for the proteasome, leading to the ubiquitination and subsequent degradation of Cyclin D1. As Cyclin D1 is a critical driver for G1 phase progression through its activation of cyclin-dependent kinases 4 and 6 (CDK4/6), its degradation by DYRK1A is a primary mechanism for extending the G1 phase and promoting cell cycle exit. DYRK1A has also been shown to phosphorylate and destabilize Cyclin D3 in a similar manner.

-

Stabilization of p27Kip1: The CDK inhibitor p27Kip1 is a crucial brake on the cell cycle, primarily by inhibiting Cyclin E-CDK2 complexes. DYRK1A can phosphorylate p27Kip1 on Serine 10 (Ser10). This phosphorylation stabilizes p27Kip1 and maintains its localization within the nucleus, enhancing its ability to arrest the cell cycle in G1.

-

Regulation of the DREAM Complex: In quiescent cells (G0), the DREAM (dimerization partner, RB-like, E2F and multi-vulval class B) complex assembles to repress the expression of genes required for cell cycle progression. DYRK1A phosphorylates the DREAM complex component LIN52 at Serine 28, an action that is critical for the assembly of the complex and the establishment of quiescence.

-

Modulation of c-Myc: While the closely related DYRK2 has been shown to phosphorylate and promote the degradation of the oncoprotein c-Myc, DYRK1A's role is also significant. By downregulating c-Myc, DYRK1A can suppress proliferation and chemoresistance in certain cancer models.

The Impact of this compound on Cell Cycle Progression

Inhibiting DYRK1A with small molecules like this compound reverses its suppressive effects on the cell cycle. This inhibition leads to a complex, and sometimes paradoxical, cellular response that is often dependent on the cellular context and the dose of the inhibitor.

-

Release from Quiescence and G1 Accumulation: Pharmacological inhibition of DYRK1A prevents the degradation of Cyclin D1 and destabilizes p27Kip1. This pushes quiescent cells out of G0 and back into the cell cycle. However, this re-entry is not always productive. Many studies report that while cells exit G0, they subsequently arrest in the G1 or S phase. This G1/S arrest can be attributed to a compensatory increase in other CDK inhibitors, such as p21, which has been observed following DYRK1A inhibition.

-

Dose-Dependent Effects: The cellular response to DYRK1A inhibition can be dose-dependent. In glioblastoma cells, for instance, partial inhibition of DYRK1A (e.g., via siRNA knockdown or low-dose inhibitors) was found to increase proliferation. In contrast, complete inhibition with high-dose inhibitors resulted in cell cycle arrest. This suggests a therapeutic window where modulating DYRK1A activity can either promote or halt cell proliferation.

-

Sensitization to Chemotherapy: By forcing quiescent, chemo-resistant cancer cells back into the cell cycle, DYRK1A inhibitors can sensitize them to drugs that target actively proliferating cells. Accumulating cells in the G1/S phase makes them more vulnerable to G1/S-targeting chemotherapeutic agents.

Quantitative Analysis of this compound Effects

The following tables summarize quantitative data from studies investigating the impact of modulating DYRK1A activity on cell cycle distribution and protein expression.

Table 1: Effect of DYRK1A Modulation on Cell Cycle Phase Distribution

| Cell Line | Condition | % G0/G1 | % S Phase | % G2/M | Reference |

| SH-SY5Y | Control (untreated) | 70% | ~30% (S+G2/M) | ~30% (S+G2/M) | |

| SH-SY5Y | DYRK1A Overexpression (24h) | 88% | ~12% (S+G2/M) | ~12% (S+G2/M) | |

| BJ-5ta Fibroblasts | Control (siRNA) | - | Baseline | - | |

| BJ-5ta Fibroblasts | Dyrk1a knockdown (siRNA) | - | Significant Increase | - | |

| Glioblastoma (HW1) | Control (siRNA) | - | 15% | - | |

| Glioblastoma (HW1) | DYRK1A knockdown | - | 21.4% | - | |

| Glioblastoma (MMK1) | Control (siRNA) | - | - | 4.8% | |

| Glioblastoma (MMK1) | DYRK1A knockdown | - | - | 7.1% |

Table 2: Effect of DYRK1A Modulation on Key Cell Cycle Proteins

| Cell Line | Condition | Target Protein | Change in Expression | Reference |

| DS Fibroblasts | Untreated vs Normal | DYRK1A | 1.6-fold increase | |

| BJ-5ta Fibroblasts | Dyrk1a knockdown/Harmine | Cyclin D1 | Marked Increase | |

| BJ-5ta Fibroblasts | Dyrk1a knockdown/Harmine | p21 | Increase | |

| U87MG Glioblastoma | Serum Starvation + VER-239353 (DYRK1A/B inhibitor) | Cyclin D1 | Increase | |

| U87MG Glioblastoma | Serum Starvation + VER-239353 (DYRK1A/B inhibitor) | p27 | Increase | |

| U87MG Glioblastoma | Serum Starvation + VER-239353 (DYRK1A/B inhibitor) | p21 | Increase | |

| TgDyrk1a Embryos | Dyrk1a Overexpression | Cyclin D1 | Reduced nuclear levels |

Key Experimental Methodologies

Reproducing and building upon the findings related to this compound requires robust experimental protocols. Below are methodologies for key assays.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.

-

Cell Preparation: Culture cells to the desired confluency and treat with this compound or control (e.g., DMSO) for the specified time.

-

Harvesting: Harvest cells by trypsinization, then collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 300 µL of PBS, then add 700 µL of ice-cold 100% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Analysis: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.

Western Blotting for Cell Cycle Proteins

This method is used to detect and quantify levels of specific proteins like Cyclin D1, p27, and phospho-Rb.

-

Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Cyclin D1, anti-p27) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH) to compare protein levels across different conditions.

In Vitro Kinase Assay

This assay directly measures the ability of DYRK1A to phosphorylate a substrate and the inhibitory effect of this compound.

-

Reaction Setup: In a microplate well, combine a reaction buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl₂), a specific substrate (e.g., recombinant Cyclin D1 protein or a peptide like DyrkTide), and ATP.

-

Inhibitor Addition: For inhibition assays, add varying concentrations of this compound (or a DMSO control) to the wells.

-

Initiate Reaction: Add recombinant active DYRK1A enzyme to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-90 minutes).

-

Detection: Stop the reaction and measure kinase activity. This can be done in several ways:

-

Radiolabeling: Use [γ-³²P]ATP and detect the incorporation of ³²P into the substrate via autoradiography after SDS-PAGE.

-

Luminescence-based (ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity. This method quantifies the conversion of ATP to ADP.

-

ELISA-based: Use a phospho-specific antibody to detect the phosphorylated substrate coated on an ELISA plate.

-

-

Data Analysis: For inhibitor studies, plot the remaining kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound and other inhibitors of DYRK1A are invaluable for studying the intricate mechanisms of cell cycle control. The primary effect of inhibiting DYRK1A is the stabilization of Cyclin D1, which promotes the exit from quiescence. However, the ultimate cellular fate—be it proliferation or arrest—is highly dependent on the cellular background and the degree of kinase inhibition. This dual nature presents both challenges and opportunities for therapeutic development. For drug development professionals, targeting DYRK1A could be a powerful strategy to awaken dormant, drug-resistant cancer cells, thereby re-sensitizing them to conventional chemotherapies. Future research should focus on elucidating the precise molecular switches that determine whether a cell proliferates or arrests upon DYRK1A inhibition and on developing more selective inhibitors to minimize off-target effects and better define the distinct roles of DYRK family members.

Dyrk1-IN-1: A Chemical Probe for DYRK1A Kinase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dyrk1-IN-1 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in a range of human pathologies including neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of this compound as a chemical probe for studying DYRK1A biology. It details the inhibitor's biochemical and cellular activity, selectivity profile, and in vivo properties. Furthermore, this document outlines detailed experimental protocols for key assays and visualizes the complex signaling networks of DYRK1A, offering a valuable resource for researchers in the field of kinase biology and drug discovery.

Introduction to DYRK1A

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes. Encoded by a gene on chromosome 21, its overexpression is linked to the neuropathology of Down syndrome. DYRK1A is involved in cell cycle regulation, neuronal development, and apoptosis. Its dysregulation has been implicated in Alzheimer's disease, various cancers, and metabolic disorders, making it an attractive therapeutic target.

DYRK1A's diverse functions are mediated through the phosphorylation of a wide array of substrates, including transcription factors (e.g., NFAT, CREB, STAT3), cell cycle regulators (e.g., Cyclin D1, p27Kip1), and proteins involved in neurodegeneration (e.g., Tau, Amyloid Precursor Protein). Understanding the intricate signaling pathways governed by DYRK1A is paramount for developing targeted therapies.

This compound: A Potent and Selective Chemical Probe

This compound has emerged as a valuable tool for dissecting the physiological and pathological roles of DYRK1A. It belongs to the pyrazolo[1,5-b]pyridazine class of inhibitors. Its formal name is N,N-dimethyl-4-pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinamine.

Biochemical and Cellular Activity

This compound exhibits potent inhibition of DYRK1A in biochemical assays, although reported IC50 values vary across different sources. A commercial vendor reports an IC50 of 0.4 nM. Another commercial source indicates an enzymatic IC50 of 75 nM, with a cellular IC50 of 434 nM in HEK293 cells. It also inhibits DYRK1A-mediated Tau phosphorylation in a cellular assay with an IC50 of 590 nM.

Kinase Selectivity Profile

This compound demonstrates good selectivity for DYRK1A over other kinases, though it also potently inhibits the closely related DYRK1B.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Target | IC50 (nM) | Cell Line | Reference |

| Biochemical Kinase Assay | DYRK1A | 0.4 | - | |

| Biochemical Kinase Assay | DYRK1A | 75 | - | |

| Cellular Assay | DYRK1A | 434 | HEK293 | |

| Cellular Tau Phosphorylation | DYRK1A | 590 | - |

Table 2: Selectivity Profile of this compound

| Kinase | IC50 (nM) | Reference |

| DYRK1A | 0.4 | |

| DYRK1B | 2.7 | |

| DYRK2 | 19 | |

| CLK1 | 7.1 | |

| CLK2 | 9.4 | |

| CLK3 | 54 | |

| CDK2 | 100 | |

| GSK3β | 94 |

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative method for determining the biochemical potency of inhibitors against DYRK1A.

-

Reagent Preparation :

-

Prepare a 3X solution of the test compound (e.g., this compound) in kinase buffer.

-

Prepare a 3X mixture of DYRK1A kinase and Eu-labeled anti-tag antibody in kinase buffer.

-

Prepare a 3X solution of a fluorescently labeled ATP-competitive tracer in kinase buffer.

-

-

Assay Procedure :

-

In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition :

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the emission ratio of the acceptor (tracer) to the donor (Eu-antibody).

-

Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Tau Phosphorylation Assay

This assay measures the ability of an inhibitor to block DYRK1A-mediated phosphorylation of Tau in a cellular context.

-

Cell Culture and Transfection :

-

Culture HEK293 cells in appropriate growth medium.

-

Co-transfect the cells with expression vectors for DYRK1A and Tau protein.

-

-

Compound Treatment :

-

24 hours post-transfection, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cells for a defined period (e.g., 24 hours).

-

-

Cell Lysis and Western Blotting :

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated Tau (at a DYRK1A-specific site) and total Tau.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

-

-

Data Analysis :

-

Quantify the band intensities for phosphorylated and total Tau.

-

Normalize the phospho-Tau signal to the total Tau signal.

-

Calculate the IC50 value by plotting the normalized phospho-Tau signal against the inhibitor concentration.

-

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic properties of a DYRK1A inhibitor in a mouse model.

-

Animal Model :

-

Use a suitable mouse strain (e.g., C57BL/6).

-

Acclimate the animals to the housing conditions before the study.

-

-

Compound Administration :

-

Formulate this compound in an appropriate vehicle.

-

Administer the compound via the desired route (e.g., intravenous, oral).

-

-

Sample Collection :

-

Collect blood samples at various time points post-administration.

-

Process the blood to obtain plasma.

-

-

Bioanalysis :

-

Extract the compound from the plasma samples.

-

Quantify the concentration of this compound in each sample using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis :

-

Plot the plasma concentration of the compound over time.

-

Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

-

Mandatory Visualizations

Signaling Pathways

Caption: Overview of key DYRK1A signaling pathways.

Experimental Workflow

Caption: Workflow for evaluating this compound as a chemical probe.

Logical Relationships

Dyrk1-IN-1 and Its Therapeutic Potential in Down Syndrome Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) as a critical therapeutic target in Down syndrome (DS) and evaluates the role of Dyrk1-IN-1 as a selective chemical probe. We will explore the core molecular mechanisms linking DYRK1A overexpression to DS pathophysiology, present quantitative data from preclinical studies, detail key experimental protocols, and visualize complex biological pathways and workflows.

Introduction: The DYRK1A Hypothesis in Down Syndrome

Down syndrome, resulting from the trisomy of chromosome 21, is the most common genetic cause of intellectual disability. The resulting 1.5-fold overexpression of genes on this chromosome disrupts a wide array of biological processes.[1][2][3] Among the several hundred genes on chromosome 21, DYRK1A has emerged as a major driver of the neurological and developmental phenotypes associated with DS.[2][4][5]

DYRK1A is a highly conserved serine/threonine kinase that also autophosphorylates on a tyrosine residue for its full activation.[5][6] It is a pleiotropic enzyme, playing crucial roles in neurogenesis, cell cycle regulation, synaptic function, and gene expression.[1][7] Its overexpression in DS mouse models and human cells has been linked to cognitive deficits, altered brain development, and an increased risk for early-onset Alzheimer's disease.[1][3][4] Consequently, the normalization of DYRK1A activity through selective pharmacological inhibition represents a promising therapeutic strategy. This guide focuses on this compound, a selective inhibitor, as a tool to dissect and potentially correct the pathological consequences of DYRK1A overactivity.

The Pathophysiological Role of DYRK1A Overexpression

The triplication of the DYRK1A gene leads to its overexpression in individuals with DS, disrupting several critical signaling cascades.[1][3]

Dysregulation of Cell Cycle and Neurogenesis

DYRK1A acts as a negative regulator of the G1/S phase transition in the cell cycle.[7] Its overexpression can lead to premature cell cycle exit and induce neuronal differentiation.[3][8] This is achieved through the phosphorylation of key cell cycle proteins:

-

Cyclin D1: DYRK1A phosphorylates Cyclin D1 at Threonine 286, promoting its proteasomal degradation and thereby arresting cells in the G1 phase.[7][8]

-

p27Kip1: It phosphorylates the cyclin-dependent kinase inhibitor p27Kip1 at Serine 10, leading to its stabilization.[8]

This combined action is hypothesized to deplete the neural progenitor pool during development, contributing to the microcephaly and reduced neuron numbers observed in DS.[7][8]

Inhibition of NFAT Signaling

One of the most well-characterized functions of DYRK1A is its negative regulation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. In a calcium-dependent signaling pathway, the phosphatase Calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus and activate target genes. DYRK1A counteracts this by phosphorylating NFAT within the nucleus, which promotes its rapid export back to the cytoplasm, thereby terminating its transcriptional activity.[7][9] This dysregulation of NFAT signaling is implicated in various developmental defects seen in DS.

Role in Synaptic Function and Alzheimer's Disease Pathology

DYRK1A is also localized at the synapse and is involved in regulating synaptic vesicle endocytosis by phosphorylating key components of the endocytic machinery, such as synaptojanin I, dynamin I, and amphiphysin I.[7] Overexpression can lead to defects in clathrin-mediated endocytosis.[7]

Furthermore, DYRK1A is strongly implicated in the Alzheimer's disease (AD) pathology that is prevalent in the DS population. It phosphorylates the Amyloid Precursor Protein (APP) at Threonine 668 and Tau at multiple sites.[10] Phosphorylation of Tau by DYRK1A can "prime" it for subsequent phosphorylation by GSK-3β, promoting the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[11]

This compound and Other DYRK1A Inhibitors

This compound is a highly selective, ligand-efficient small molecule inhibitor of DYRK1A, making it a valuable tool for studying the kinase's function.[12] Its efficacy and selectivity are crucial for attributing biological effects directly to the inhibition of DYRK1A.

Quantitative Data on DYRK1A Inhibitors

The table below summarizes the potency of this compound and compares it with other commonly cited DYRK1A inhibitors. High potency (low IC₅₀) and selectivity against other kinases (especially within the CMGC family like GSK3β and CDKs) are critical attributes for a therapeutic candidate.[13][14]

| Inhibitor | Type | DYRK1A IC₅₀ (nM) | Key Off-Targets / Notes | Reference(s) |

| This compound | Synthetic | 220 | Highly selective chemical probe. | [12] |

| Harmine | Natural β-carboline | 81 - 107 | Potent MAO-A inhibitor, limiting clinical use. | [6][10] |

| EGCG | Natural Polyphenol | 215 | Non-ATP-competitive; poor pharmacokinetic properties. | [10][15] |

| Leucettine L41 | Synthetic | ~300 (Kᵢ) | Shown to correct cognitive deficits in DS mouse models. | [14][16] |

| SM07883 | Synthetic | 1.6 | Orally bioavailable, BBB penetrant. Also inhibits DYRK1B, CLK4, GSK3β. | [14][15] |

| PST-001 | Synthetic | N/A | Orally bioavailable, BBB penetrant tool compound. | [15] |

Preclinical Evidence from In Vivo Models

Mouse models are indispensable for studying DS pathophysiology and testing potential therapeutics. Key models include the Tg(Dyrk1a) mice, which overexpress only the Dyrk1a gene, and the Ts65Dn mice, which are trisomic for a region of mouse chromosome 16 syntenic to human chromosome 21 and exhibit many DS-like phenotypes.[4][16][17]

Quantitative Effects in DS Mouse Models

Studies consistently show an approximate 1.5 to 1.6-fold increase in DYRK1A mRNA and protein expression in the brains of these mouse models, mirroring the genetic dosage in DS.[1][16][17] Pharmacological intervention aims to normalize this overactivity.

| Model | Parameter | Observation | Treatment Effect (Leucettine L41) | Reference(s) |

| Tg(Dyrk1a) | DYRK1A Protein Level | ~1.5-fold increase vs. WT | No change in protein level | [16] |

| Ts65Dn | DYRK1A Protein Level | ~1.5-fold increase vs. WT | No change in protein level | [16] |

| Tg(Dyrk1a) | DYRK1A Kinase Activity | ~1.5 to 1.8-fold increase vs. WT | Normalized to WT levels (~30% reduction) | [16] |

| Ts65Dn | DYRK1A Kinase Activity | ~1.5 to 1.8-fold increase vs. WT | Normalized to WT levels | [16] |

| Tg(Dyrk1a), Ts65Dn | Novel Object Recognition | Deficit observed | Cognitive impairment corrected | [16] |

These data demonstrate that pharmacological inhibition can functionally correct for the genetic overexpression of Dyrk1a without altering the protein's expression level, leading to the rescue of cognitive deficits.[16]

Key Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery and development. Below are protocols for key assays used to characterize DYRK1A inhibitors.

Protocol: Non-Radioactive ELISA for DYRK1A Inhibition

This protocol is based on an assay to measure the phosphorylation of a substrate by DYRK1A and its inhibition.[10]

-

Plate Coating: Coat a 96-well high-binding plate with a DYRK1A substrate (e.g., a dynamin 1a fragment) overnight at 4°C.

-

Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

-

Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

-

Kinase Reaction:

-

Prepare a reaction mix containing kinase buffer, ATP, and recombinant DYRK1A enzyme.

-

Add serial dilutions of the test inhibitor (e.g., this compound) and a no-inhibitor control to the wells.

-

Initiate the reaction by adding the kinase mix to the wells.

-

Incubate for 30-60 minutes at 30°C to allow for substrate phosphorylation.

-

-

Detection:

-

Wash the plate to stop the reaction and remove components.

-

Add a primary antibody specific to the phosphorylated form of the substrate. Incubate for 1-2 hours.

-

Wash, then add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour.

-

Wash, then add a colorimetric substrate (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the data and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: In Vivo Inhibitor Efficacy Study in a Mouse Model

This protocol outlines a typical study to assess the cognitive and biochemical effects of a DYRK1A inhibitor in vivo.[16][18]

-

Animal Subjects: Use an established DS mouse model (e.g., Ts65Dn) and age-matched wild-type littermates. A typical study might use animals aged 3-10 months.

-

Compound Formulation: Prepare the inhibitor (e.g., Leucettine L41) in a suitable vehicle (e.g., 0.9% NaCl).

-

Administration: Administer the inhibitor or vehicle daily for a chronic period (e.g., 3-8 weeks) via a chosen route (e.g., intraperitoneal injection, oral gavage). The dose is determined from prior pharmacokinetic studies (e.g., 12.5 mg/kg).

-

Behavioral Testing:

-

In the final weeks of treatment, subject the mice to a battery of behavioral tests.

-

For recognition memory, use the Novel Object Recognition (NOR) test. This involves habituating the mouse to an arena, followed by a training session with two identical objects. After a retention interval, one object is replaced with a novel one, and the time spent exploring each object is recorded.

-

An improvement in the discrimination index (time with novel object / total time) indicates a cognitive rescue.

-

-

Tissue Collection and Analysis:

-

Immediately following the final behavioral test, sacrifice the animals.

-

Perfuse with saline and harvest the brains. Dissect specific regions like the hippocampus and cortex.

-

Process one hemisphere for biochemical analysis (Western blot, kinase assays) and the other for immunohistochemistry.

-

For kinase activity assays, homogenize the tissue, immunoprecipitate DYRK1A, and perform an in vitro kinase assay using a known substrate, normalizing activity to a control protein like GSK-3β.[16]

-

Conclusion and Future Directions

The overexpression of DYRK1A is a significant contributor to the complex pathophysiology of Down syndrome, particularly the associated cognitive and neurodevelopmental deficits. Its role in dysregulating fundamental cellular processes like cell cycle control and NFAT signaling makes it a high-priority therapeutic target.

Selective inhibitors, such as this compound, serve as essential chemical probes to further elucidate the downstream consequences of DYRK1A overactivity. Preclinical studies with inhibitors like Leucettine L41 have provided compelling proof-of-concept that normalizing DYRK1A kinase activity can rescue cognitive deficits in mouse models of DS.[16]

The path forward requires the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, including excellent blood-brain barrier penetration.[15][19] Critical challenges remain, including the determination of the optimal therapeutic window for intervention (prenatal vs. postnatal), the long-term safety of chronic DYRK1A inhibition, and the translation of findings from mouse models to human clinical trials. Continued research in this area holds the potential to develop targeted therapies that could significantly improve the quality of life for individuals with Down syndrome.

References

- 1. Down syndrome and DYRK1A overexpression: relationships and future therapeutic directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting trisomic treatments: optimizing Dyrk1a inhibition to improve Down syndrome deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome [frontiersin.org]

- 6. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - DYRK1A in Down syndrome: an oncogene or tumor suppressor? [jci.org]

- 10. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abmole.com [abmole.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DYRK1A Overexpression in Mice Downregulates the Gonadotropic Axis and Disturbs Early Stages of Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Dyrk1-IN-1: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dyrk1-IN-1 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a serine/threonine kinase implicated in a growing number of pathologies. Overexpression or dysregulation of DYRK1A is associated with neurodegenerative diseases such as Alzheimer's disease, certain cancers, diabetes, and cardiovascular conditions. As a research tool and potential therapeutic lead, this compound offers a valuable means to investigate the physiological and pathological roles of DYRK1A and to explore its inhibition as a therapeutic strategy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, potential therapeutic applications based on preclinical evidence from DYRK1A inhibitor studies, and detailed experimental protocols for its characterization.

Introduction to DYRK1A

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a crucial role in a wide array of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1] The gene encoding DYRK1A is located on chromosome 21, and its overexpression is a key factor in the pathology of Down syndrome.[2] DYRK1A is a member of the CMGC group of kinases and exhibits dual-specificity, autophosphorylating on a tyrosine residue in its activation loop, which in turn activates its serine/threonine kinase activity towards other substrate proteins.[3]

The diverse functions of DYRK1A are underscored by its numerous substrates, which include transcription factors (e.g., NFAT, STAT3), cell cycle regulators (e.g., Cyclin D1, p27), and proteins involved in neurogenesis and synaptic plasticity (e.g., tau, amyloid precursor protein).[3][4] Given its central role in these fundamental biological processes, the dysregulation of DYRK1A activity has been linked to a variety of diseases, making it an attractive target for therapeutic intervention.[2]

This compound: A Selective DYRK1A Inhibitor

This compound is a small molecule inhibitor designed for high potency and selectivity against DYRK1A. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data

The inhibitory activity of this compound has been characterized in various assays, demonstrating its potency at both the enzymatic and cellular levels.

| Parameter | Value | Assay System | Reference |

| IC50 (DYRK1A) | 220 nM | Enzymatic Assay | |

| IC50 (Tau Phosphorylation) | 0.59 µM | Cellular Assay | |